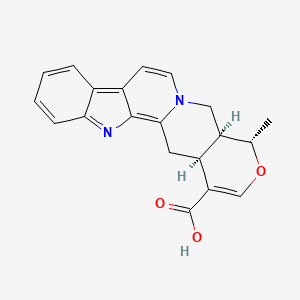

Rauvotetraphylline E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-11-15-9-22-7-6-13-12-4-2-3-5-17(12)21-19(13)18(22)8-14(15)16(10-25-11)20(23)24/h2-7,10-11,14-15H,8-9H2,1H3,(H,23,24)/t11-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDPRYZHVYKRKM-CQDKDKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Rauvotetraphylline E from Rauvolfia tetraphylla: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of rauvotetraphylline E, a sarpagine-type indole (B1671886) alkaloid, from the aerial parts of Rauvolfia tetraphylla. This document outlines the experimental protocols for extraction and chromatographic separation, summarizes the key quantitative data, and presents a putative signaling pathway associated with the cytotoxic effects of related indole alkaloids.

Overview and Significance

Rauvolfia tetraphylla L., a member of the Apocynaceae family, is a rich source of biologically active indole alkaloids. Among these, the sarpagine-type alkaloids are of significant interest due to their diverse pharmacological activities. This compound is one of five novel indole alkaloids (rauvotetraphyllines A–E) first isolated and characterized from the aerial parts of this plant.[1][2][3] While the specific biological activities of this compound are still under investigation, related indole alkaloids have demonstrated a range of effects, including anticancer properties.[4][5] This guide serves as a technical resource for researchers aiming to isolate and study this compound.

Experimental Protocols

The isolation of this compound involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are based on established methodologies for the isolation of alkaloids from Rauvolfia tetraphylla.[1][2][3]

Plant Material and Extraction

-

Plant Material : The aerial parts of Rauvolfia tetraphylla are collected and air-dried.[1][2][3]

-

Extraction : The dried and powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure a comprehensive extraction of the alkaloids. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.[1][2][3]

Chromatographic Separation and Purification

The crude ethanolic extract is subjected to column chromatography for fractionation and purification of the target compound.

-

Initial Fractionation :

-

Further Purification :

-

Fractions containing the rauvotetraphyllines are identified by thin-layer chromatography (TLC).

-

These fractions are then subjected to repeated column chromatography. While the specific mobile phases for the fine purification of this compound are not detailed in the primary literature, typical solvent systems for sarpagine-type alkaloid separation include chloroform-methanol gradients of increasing polarity.

-

The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC).

-

Data Presentation

Physicochemical and Spectroscopic Data of this compound

The structure of this compound was elucidated using a combination of spectroscopic techniques.[1][2][3]

| Data Type | Description |

| Molecular Formula | C20H18N2O3 |

| HRESIMS | High-Resolution Electrospray Ionization Mass Spectrometry is used to determine the exact mass and elemental composition. |

| UV (in MeOH) | Shows characteristic absorption maxima for the indole chromophore. Maxima are observed at 252, 308, and 370 nm.[1][2][3] |

| IR (KBr) | Infrared spectroscopy identifies functional groups present in the molecule. |

| 1H NMR | Provides information on the chemical environment of protons. |

| 13C NMR | Provides information on the carbon skeleton of the molecule. |

| 2D NMR (HSQC, HMBC, ROESY) | Used to establish the connectivity and stereochemistry of the molecule. |

Quantitative Yield

The quantitative yield for the isolation of this compound from the aerial parts of Rauvolfia tetraphylla is not explicitly reported in the available scientific literature.

Cytotoxicity Data

Rauvotetraphyllines A-E were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic leukemia | >40 |

| SMMC-7721 | Hepatocellular carcinoma | >40 |

| A-549 | Lung carcinoma | >40 |

| MCF-7 | Breast adenocarcinoma | >40 |

| SW-480 | Colon adenocarcinoma | >40 |

Data from Gao et al., 2012.

The results indicate that this compound, along with its analogues A-D, possesses weak cytotoxic activity against these cell lines.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Putative Signaling Pathway

While the specific signaling pathway for this compound has not been elucidated, many indole alkaloids exert their cytotoxic effects by inducing apoptosis. The diagram below illustrates a generalized intrinsic apoptosis pathway that could be a potential mechanism of action for sarpagine-type alkaloids.

Caption: A putative intrinsic apoptosis pathway for indole alkaloids.

Disclaimer: This pathway is a generalized representation of apoptosis induction by some indole alkaloids and has not been specifically confirmed for this compound. Further research is required to elucidate the precise molecular mechanisms of this compound.

References

- 1. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. html.rhhz.net [html.rhhz.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Rauvotetraphylline E: A Technical Guide to Structure Elucidation by NMR and MS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Rauvotetraphylline E, a monoterpene indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. The following sections provide a comprehensive overview of the analytical methodologies, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that were instrumental in determining its molecular structure. This document is intended to serve as a valuable resource for researchers in natural product chemistry, spectroscopy, and drug discovery.

Executive Summary

The structural determination of this compound was accomplished through a synergistic application of advanced spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established the molecular formula, while a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provided unambiguous evidence for the connectivity and stereochemistry of the molecule. This guide presents the collated data in structured tables, outlines the detailed experimental protocols, and provides a visual representation of the elucidation workflow.

Mass Spectrometry Analysis: Determining the Molecular Formula

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was pivotal in ascertaining the elemental composition of this compound.

Table 1: HRESIMS Data for this compound

| Parameter | Observed Value | Calculated Value |

| Molecular Formula | C₂₀H₁₈N₂O₃ | - |

| Ion Adduct | [M+H]⁺ | - |

| m/z | - | - |

Note: Specific m/z values were not publicly available in the reviewed literature.

The HRESIMS data unequivocally established the molecular formula of this compound as C₂₀H₁₈N₂O₃, indicating a specific number of carbon, hydrogen, nitrogen, and oxygen atoms. This information was foundational for the subsequent interpretation of NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy provided the critical data necessary to piece together the atomic connectivity and spatial arrangement of this compound. The analysis of ¹H and ¹³C NMR spectra, in conjunction with 2D NMR experiments, allowed for the complete assignment of all proton and carbon signals.

¹H and ¹³C NMR Spectroscopic Data

The 1D NMR spectra revealed the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Table 2: ¹H and ¹³C NMR Data for this compound (in CD₃OD, at 500 MHz for ¹H and 125 MHz for ¹³C)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 134.5 | - |

| 3 | 108.3 | 6.85 (s) |

| 5 | 53.4 | 4.40 (dd, 11.0, 4.5) |

| 6 | 36.2 | 2.55 (m), 2.30 (m) |

| 7 | 109.8 | - |

| 8 | 129.1 | 7.55 (d, 7.5) |

| 9 | 121.5 | 7.10 (t, 7.5) |

| 10 | 123.2 | 7.30 (t, 7.5) |

| 11 | 112.0 | 7.05 (d, 7.5) |

| 12 | 137.9 | - |

| 13 | 148.9 | - |

| 14 | 33.1 | 3.15 (m) |

| 15 | 21.9 | 2.95 (m) |

| 16 | 106.1 | - |

| 17 | 155.8 | 8.20 (s) |

| 18 | 12.1 | 1.85 (d, 7.0) |

| 19 | 118.9 | 5.80 (q, 7.0) |

| 20 | 131.2 | - |

| 21 | 59.8 | 4.90 (s) |

| 16-CO₂H | 170.3 | - |

Data sourced from Gao et al., Nat. Prod. Bioprospect. 2012, 2, 65–69.[1]

2D NMR Correlation Analysis

While the primary literature confirms the use of HSQC, HMBC, and ROESY experiments to establish the final structure, the specific correlation data was not published. Based on the confirmed structure of this compound, the following table represents the expected key 2D NMR correlations that would have been observed.

Table 3: Hypothetical Key 2D NMR Correlations for this compound

| Proton(s) (δH) | HSQC Correlated Carbon (δC) | Key HMBC Correlations (to δC) | Key ROESY Correlations (with δH) |

| H-3 (6.85) | C-3 (108.3) | C-2, C-7, C-13 | H-5 |

| H-5 (4.40) | C-5 (53.4) | C-3, C-6, C-7, C-21 | H-3, H-6, H-14 |

| H-8 (7.55) | C-8 (129.1) | C-7, C-10, C-12 | H-9 |

| H-17 (8.20) | C-17 (155.8) | C-13, C-16, C-19, C-21 | H-18 |

| H-18 (1.85) | C-18 (12.1) | C-19, C-20 | H-17, H-19 |

| H-21 (4.90) | C-21 (59.8) | C-5, C-13, C-17 | H-5, H-15 |

These correlations would have been essential in:

-

HSQC: Assigning protons to their directly attached carbons.

-

HMBC: Establishing long-range (2-3 bond) C-H connectivity, which is crucial for piecing together the carbon skeleton and placing substituents.

-

ROESY: Determining the relative stereochemistry of the molecule by identifying protons that are close to each other in space.

Experimental Protocols

This section provides a detailed, generalized methodology for the isolation and structure elucidation of this compound, based on standard practices for natural product chemistry.

Isolation of this compound

-

Plant Material Collection and Preparation: The aerial parts of Rauvolfia tetraphylla were collected, dried, and pulverized.

-

Extraction: The powdered plant material was extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract was subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative thin-layer chromatography (pTLC), using a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.

-

Purification: Fractions containing this compound were further purified using repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source was used.

-

Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) was prepared.

-

Data Acquisition: The sample was introduced into the mass spectrometer via direct infusion or LC-MS. Data was acquired in positive ion mode to observe the [M+H]⁺ adduct. The instrument was operated in high-resolution mode to obtain accurate mass measurements.

NMR Spectroscopy

-

Instrumentation: NMR spectra were recorded on a 500 MHz (or higher) spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the purified this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD) in a standard 5 mm NMR tube.

-

1D NMR:

-

¹H NMR: Standard pulse sequences were used to acquire the proton spectrum. Key parameters included a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence was used to obtain the carbon spectrum. Key parameters included a spectral width of around 220 ppm and a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D NMR:

-

HSQC: A standard HSQC pulse sequence was used to correlate one-bond proton-carbon connectivities.

-

HMBC: An HMBC experiment was performed to determine long-range (typically 2-3 bond) proton-carbon correlations. The long-range coupling delay was optimized for a J-coupling of approximately 8 Hz.

-

ROESY: A ROESY experiment was conducted to identify through-space correlations between protons, providing insights into the relative stereochemistry. A mixing time of 200-400 ms (B15284909) was typically used.

-

Structure Elucidation Workflow

The logical progression from isolation to the final structure determination is visualized in the following workflow diagram.

Conclusion

The structure of this compound was successfully elucidated through a combination of mass spectrometry and a comprehensive suite of NMR spectroscopic techniques. The determination of its molecular formula by HRESIMS, followed by the detailed analysis of 1D and 2D NMR data, allowed for the complete assignment of its chemical structure. This guide provides a detailed account of the data and methodologies employed, serving as a practical reference for professionals in the field of natural product chemistry and drug development. The elucidated structure of this compound adds to the growing library of indole alkaloids and may serve as a basis for future pharmacological investigations.

References

An In-Depth Technical Guide to the Spectroscopic Data Analysis of Rauvotetraphylline E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of Rauvotetraphylline E, a sarpagine-type indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. The document presents a detailed summary of its spectral data, outlines the experimental protocols for data acquisition, and visualizes the analytical workflow, serving as a crucial resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Infrared (IR) spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry and Infrared Spectroscopy Data

The molecular formula of this compound was determined by positive-ion HRESIMS, which showed a protonated molecular ion peak. The Infrared (IR) spectrum indicated the presence of hydroxyl/amine (OH/NH) and ester carbonyl (C=O) functional groups.

| Spectroscopic Technique | Observed Data | Interpretation |

| HRESIMS | [M + H]⁺ at m/z 411.2176 (calculated for C₂₄H₂₉N₂O₄, 411.2182) | Molecular Formula: C₂₄H₂₈N₂O₄ |

| Infrared (IR) | 3412 cm⁻¹, 1726 cm⁻¹ | Presence of OH/NH and ester C=O groups |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (500 MHz, DMSO-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 4.22 | m | |

| 5α | 3.18 | m | |

| 5β | 2.95 | m | |

| 6α | 2.10 | m | |

| 6β | 1.85 | m | |

| 9 | 7.28 | d | 8.0 |

| 10 | 6.69 | t | 8.0 |

| 11 | 6.95 | t | 8.0 |

| 12 | 6.60 | d | 8.0 |

| 14α | 1.75 | m | |

| 14β | 1.55 | m | |

| 15 | 2.40 | m | |

| 16 | 4.85 | s | |

| 17-OH | 5.45 | s | |

| 18 | 1.15 | d | 6.5 |

| 19 | 5.50 | q | 6.5 |

| 21α | 4.25 | d | 12.0 |

| 21β | 3.95 | d | 12.0 |

| N(1)-H | 10.85 | s | |

| OMe | 3.75 | s | |

| 2' | 8.60 | d | 5.0 |

| 3' | 7.50 | t | 7.5 |

| 4' | 8.20 | d | 7.5 |

| 5' | 7.45 | t | 7.5 |

Table 2: ¹³C NMR Data of this compound (125 MHz, DMSO-d₆)

| Position | δ (ppm) | Carbon Type |

| 2 | 135.5 | C |

| 3 | 52.5 | CH |

| 5 | 53.0 | CH₂ |

| 6 | 20.5 | CH₂ |

| 7 | 109.0 | C |

| 8 | 126.5 | C |

| 9 | 117.5 | CH |

| 10 | 118.0 | CH |

| 11 | 120.0 | CH |

| 12 | 110.5 | CH |

| 13 | 142.0 | C |

| 14 | 30.0 | CH₂ |

| 15 | 35.0 | CH |

| 16 | 75.0 | CH |

| 17 | 175.0 | C=O |

| 18 | 12.5 | CH₃ |

| 19 | 125.0 | CH |

| 20 | 130.0 | C |

| 21 | 60.0 | CH₂ |

| OMe | 55.5 | CH₃ |

| 1' | 150.0 | C |

| 2' | 148.0 | CH |

| 3' | 123.0 | CH |

| 4' | 138.0 | CH |

| 5' | 125.5 | CH |

| 6' | 165.0 | C=O |

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of this compound.

General Experimental Procedures

Optical rotations were measured on a digital polarimeter. UV spectra were obtained using a UV-visible spectrophotometer. IR spectra were recorded on a Fourier transform infrared spectrometer with KBr pellets. NMR spectra were acquired on 500 MHz and 125 MHz spectrometers for ¹H and ¹³C nuclei, respectively. Chemical shifts were referenced to the solvent peaks of DMSO-d₆ (δH 2.50 and δC 39.5). HRESIMS data were obtained on a time-of-flight mass spectrometer.

Extraction and Isolation

The air-dried and powdered aerial parts of Rauvolfia tetraphylla were extracted with 95% ethanol. The extract was then partitioned between ethyl acetate (B1210297) and 5% hydrochloric acid. The acidic aqueous layer was basified with ammonium (B1175870) hydroxide (B78521) and subsequently extracted with chloroform (B151607) to yield the crude alkaloid fraction. This fraction was subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20, followed by preparative HPLC to afford pure this compound.

Spectroscopic Measurements

-

NMR Spectroscopy : A sample of pure this compound was dissolved in DMSO-d₆. ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were acquired. Standard pulse sequences were used for all experiments.

-

Mass Spectrometry : High-resolution mass spectra were acquired using an ESI-TOF mass spectrometer in the positive ion mode. The sample was dissolved in methanol (B129727) and introduced into the ESI source.

-

Infrared Spectroscopy : A small amount of the sample was mixed with KBr powder and pressed into a pellet for IR analysis.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow from the plant material to the final structure elucidation of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

The Architecture of Alkaloid Synthesis: A Technical Guide to the Biosynthesis of Indole Alkaloids in Rauvolfia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate biosynthetic pathway of indole (B1671886) alkaloids in Rauvolfia serpentina, a plant renowned for its rich pharmacopoeia of secondary metabolites. This document details the key enzymatic steps, precursor molecules, and regulatory mechanisms that govern the production of medicinally important compounds such as ajmaline (B190527) and reserpine. Quantitative data on enzyme kinetics and alkaloid distribution are presented in structured tables, and detailed experimental protocols for the analysis of these compounds and enzymes are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this complex metabolic network.

The Core Biosynthetic Pathway: From Primary Metabolism to Complex Alkaloids

The biosynthesis of monoterpenoid indole alkaloids (MIAs) in Rauvolfia is a complex process that begins with precursors from primary metabolism. The indole component is derived from the amino acid tryptophan, while the monoterpenoid portion originates from the iridoid pathway.

The initial committed step involves the decarboxylation of L-tryptophan to tryptamine (B22526), a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC) .[1][2] Concurrently, the monoterpenoid precursor, secologanin (B1681713), is synthesized from geranyl pyrophosphate (GPP) through a series of enzymatic reactions. The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine (B192452) synthase (STR) , which forms 3-α(S)-strictosidine, the central precursor for the vast array of over 2000 MIAs.[3][4][5]

Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) , yielding a highly reactive aglycone. This intermediate can then be channeled into various alkaloid-specific branches of the pathway. The pathway leading to the antiarrhythmic agent ajmaline, for instance, involves a series of complex enzymatic reactions including oxidations, reductions, and rearrangements catalyzed by enzymes such as polyneuridine (B1254981) aldehyde esterase (PNAE), vinorine (B1233521) synthase (VS), and a variety of cytochrome P450 monooxygenases (CYPs).[6][7][8] One such CYP, vinorine hydroxylase, exhibits dual catalytic activity, hydroxylating vinorine to vomilenine (B1248388) and also catalyzing the isomerization of vomilenine to perakine, representing a key bifurcation point in the pathway.[9][10]

Caption: Core Biosynthesis Pathway of Indole Alkaloids in Rauvolfia.

Quantitative Data on Enzyme Kinetics and Alkaloid Content

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the resulting accumulation of alkaloids in different plant tissues. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes in Rauvolfia

| Enzyme | Substrate(s) | Km | kcat | Source Organism | Reference(s) |

| Tryptophan Decarboxylase (TDC) | L-Tryptophan | 2.89 mM | - | Rauvolfia verticillata | [1] |

| Strictosidine Synthase (STR) | Tryptamine | 6.2 µM | 10.65 s⁻¹ | Rauvolfia serpentina | [11] |

| Secologanin | 39 µM | Rauvolfia serpentina | [11] | ||

| Tryptamine | 1.4 µM | 78 min⁻¹ | Rauvolfia serpentina | [12] | |

| Vomilenine Glucosyltransferase | Vomilenine | 40 µM | - | Rauvolfia serpentina | [13] |

| UDPG | 0.8 mM | Rauvolfia serpentina | [13] |

Table 2: Content of Major Indole Alkaloids in Rauvolfia serpentina

| Alkaloid | Plant Tissue | Concentration (mg/g dry weight unless otherwise specified) | Reference(s) |

| Ajmaline | Roots | 0.817 | [14] |

| Leaves | 0.485 | [14] | |

| Tissue Culture (K-27 strain) | 6.9 (0.690%) | [15] | |

| Reserpine | Roots | 0.955 | [14] |

| Leaves | 0.880 | [14] | |

| Tissue Culture (K-27 strain) | 0.09 (0.009%) | [15] | |

| Yohimbine | Roots | 0.584 | [14] |

| Leaves | 0.537 | [14] | |

| Tissue Culture (K-27 strain) | 0.2 (0.020%) | [15] | |

| Ajmalicine | Roots | 0.440 | [14] |

| Leaves | 0.753 | [14] | |

| Total Alkaloids | Roots | 0.8% - 1.3% | [15] |

| Tissue Culture (K-27 strain) | 2.8% | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of indole alkaloid biosynthesis in Rauvolfia.

Extraction of Indole Alkaloids from Rauvolfia serpentina Roots

This protocol outlines a general procedure for the extraction of indole alkaloids for subsequent analysis.

Materials:

-

Dried and powdered root material of Rauvolfia serpentina

-

0.01 M Hydrochloric acid (HCl)

-

0.01 M Sodium hydroxide (B78521) (NaOH)

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

-

Weigh 100 g of powdered dry root sample and place it in a flask.

-

Add 500 mL of methanol and allow to macerate for 24-48 hours with occasional shaking. Alternatively, perform Soxhlet extraction for 8-12 hours.[16]

-

Filter the methanolic extract through Whatman No. 1 filter paper.

-

Repeat the extraction process with the residue 2-3 times to ensure complete extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

-

Dissolve the crude extract in 100 mL of 0.01 M HCl.

-

Adjust the pH of the acidic solution to 6.0 with 0.01 M NaOH.[16]

-

The resulting solution contains the crude alkaloid fraction and can be used for further purification and analysis by TLC, HPTLC, or HPLC.[16]

Caption: Workflow for Indole Alkaloid Extraction.

Tryptophan Decarboxylase (TDC) Activity Assay

This assay measures the conversion of L-tryptophan to tryptamine.

Materials:

-

Enzyme extract from Rauvolfia tissue

-

50 mM Potassium phosphate (B84403) buffer (pH 7.5)

-

L-Tryptophan solution (5 mM)

-

0.8 M Formic acid

-

HPLC system with a UV detector

Procedure:

-

Prepare a reaction mixture of 100-200 µL containing 20-30 µg of the enzyme extract in 50 mM potassium phosphate buffer (pH 7.5).[17]

-

Initiate the reaction by adding L-tryptophan to a final concentration of 5 mM.[17]

-

Incubate the reaction mixture at 25°C for a defined period (e.g., 5 to 60 minutes).[17]

-

Stop the reaction by adding an equal volume of 0.8 M formic acid.[17]

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of tryptamine produced. The product can be detected by UV absorbance at 280 nm.[18][19]

Strictosidine Synthase (STR) Activity Assay

This assay quantifies the formation of strictosidine from tryptamine and secologanin.

Materials:

-

Enzyme extract from Rauvolfia tissue

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 6.8)

-

Tryptamine solution

-

Secologanin solution

-

Ethyl acetate (B1210297)

-

5 M Sulfuric acid (H₂SO₄)

-

Spectrophotometer or HPLC system

Spectrophotometric Method:

-

Set up a reaction mixture containing the enzyme extract, tryptamine, and secologanin in the reaction buffer.

-

Incubate at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and extract the formed strictosidine with ethyl acetate.

-

Wash the organic phase with dilute ammonia (B1221849) if high substrate concentrations are used to remove unreacted secologanin.[20]

-

Evaporate the ethyl acetate and treat the residue with 5 M H₂SO₄ for 45 minutes.[20]

-

Measure the absorbance at 348 nm and quantify the strictosidine produced by comparing with a standard curve.[20]

HPLC Method:

-

Perform the enzymatic reaction as described above.

-

Stop the reaction (e.g., by adding a strong base or organic solvent).

-

Analyze the reaction mixture by reverse-phase HPLC to separate and quantify strictosidine. The formation of strictosidine and the decrease in tryptamine can be monitored simultaneously.[21]

HPLC Protocol for Separation and Quantification of Rauvolfia Alkaloids

This protocol provides a general guideline for the analysis of major indole alkaloids.

Instrumentation and Conditions:

-

HPLC System: A binary gradient HPLC system with a UV or photodiode array (PDA) detector.[22][23]

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[24]

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 M phosphate buffer at pH 3.5 containing 0.5% glacial acetic acid).[22][23]

-

Flow Rate: 1.0 mL/min.[22]

-

Injection Volume: 5-20 µL.

Gradient Elution Program (Example): A typical gradient program might start with a lower concentration of acetonitrile, which is gradually increased to elute the more nonpolar alkaloids like reserpine. An example gradient is as follows: 0-9 min, 15% acetonitrile; 9-12 min, increase to 30% acetonitrile; 12-30 min, increase to 35% acetonitrile; followed by a wash and re-equilibration step.[22]

Quantification: Calibration curves for standard compounds (ajmaline, ajmalicine, reserpine, etc.) are generated by injecting known concentrations. The concentration of alkaloids in the plant extracts is then determined by comparing their peak areas to the standard curves.[22]

Caption: Logical Flow of HPLC Analysis for Rauvolfia Alkaloids.

Conclusion

The biosynthesis of indole alkaloids in Rauvolfia represents a highly coordinated and complex metabolic network. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms involved is crucial for the development of metabolic engineering strategies aimed at enhancing the production of these valuable pharmaceutical compounds. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and manipulate this intricate biosynthetic pathway for the benefit of human health.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The structure of Rauvolfia serpentina strictosidine synthase is a novel six-bladed beta-propeller fold in plant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strictosidine synthase from Rauvolfia serpentina: analysis of a gene involved in indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 8. The molecular architecture of major enzymes from ajmaline biosynthetic pathway [agris.fao.org]

- 9. Dual Catalytic Activity of a Cytochrome P450 Controls Bifurcation at a Metabolic Branch Point of Alkaloid Biosynthesis in Rauwolfia serpentina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemistryjournal.in [chemistryjournal.in]

- 15. Determination of content of indole alkaloids in cell biomass of Rauwolfia serpentina Benth. ex Kurz tissue culture | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 16. scialert.net [scialert.net]

- 17. Biochemical Evaluation of the Decarboxylation and Decarboxylation-Deamination Activities of Plant Aromatic Amino Acid Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata [frontiersin.org]

- 19. Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A spectrophotometric assay for strictosidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. akjournals.com [akjournals.com]

- 24. scispace.com [scispace.com]

Putative Pharmacological Targets of Rauvotetraphylline E: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline E is a recently identified indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. While the pharmacological profile of this specific compound is still under investigation, the broader family of indole alkaloids and extracts from the Rauvolfia genus are known to exhibit a wide range of biological activities. This technical guide synthesizes the currently available data on this compound, focusing on its putative pharmacological targets as inferred from initial biological screenings. This document provides a foundation for future research and drug development efforts by presenting available quantitative data, detailing relevant experimental protocols, and visualizing potential cellular pathways.

Introduction

The genus Rauvolfia, belonging to the Apocynaceae family, has a rich history in traditional medicine, with its extracts being used for their antihypertensive, antipsychotic, and anti-inflammatory properties. The pharmacological effects of Rauvolfia species are primarily attributed to a diverse array of indole alkaloids, such as reserpine, ajmaline, and yohimbine. The recent isolation and characterization of novel compounds, including this compound, have opened new avenues for exploring the therapeutic potential of this chemical class.

This compound is one of five new indole alkaloids (Rauvotetraphyllines A-E) that were first isolated from the aerial parts of Rauvolfia tetraphylla. Understanding the specific molecular targets of this novel compound is crucial for elucidating its mechanism of action and evaluating its potential as a therapeutic agent.

Putative Pharmacological Targets and Biological Activity

Direct pharmacological target identification for this compound is not yet extensively documented in publicly available literature. However, initial biological screening has provided insights into its cytotoxic potential. The primary putative targets are inferred from the observed biological effects on cancer cell lines.

Cytotoxicity and Potential Anti-Cancer Activity

The most definitive data available for this compound pertains to its evaluation for cytotoxic activity against a panel of human cancer cell lines. A study by Gao et al. (2012) assessed the in vitro cytotoxicity of the newly isolated Rauvotetraphyllines, including this compound. The results from this initial screening indicated a lack of significant cytotoxic activity.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Human Promyelocytic Leukemia | > 40 |

| SMMC-7721 | Human Hepatocellular Carcinoma | > 40 |

| A-549 | Human Lung Carcinoma | > 40 |

| MCF-7 | Human Breast Adenocarcinoma | > 40 |

| SW-480 | Human Colon Adenocarcinoma | > 40 |

Data inferred from reports indicating a lack of significant activity at the highest tested concentrations.

The high IC50 values suggest that at the concentrations tested, this compound does not significantly inhibit the proliferation of these cancer cell lines. This lack of potent cytotoxicity could imply several possibilities:

-

The compound may not interact with molecular targets essential for the survival and proliferation of these specific cancer cell types.

-

It may have a very low affinity for its targets.

-

The compound might be involved in other cellular pathways not directly related to cytotoxicity, such as anti-inflammatory or antimicrobial pathways, which are common for this class of alkaloids.

Based on these findings, the putative pharmacological targets related to cancer cytotoxicity, such as key enzymes in cell cycle regulation or apoptosis, are unlikely to be primary targets of this compound at pharmacologically relevant concentrations.

Experimental Protocols

The following is a generalized protocol for the determination of cytotoxicity, as would have been employed in the initial screening of this compound.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound is added to each well. A vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Logical Relationship of Cytotoxicity Screening

Putative Cellular Pathway Exploration

Given the lack of direct targets, a diagram illustrating potential, albeit unconfirmed, pathways for indole alkaloids can be useful for guiding future research.

Future Directions and Conclusion

The initial screening of this compound indicates that it is not a potent cytotoxic agent against the tested cancer cell lines. This suggests that its pharmacological targets may lie outside the core pathways of cell proliferation and survival. Future research should focus on exploring other potential biological activities characteristic of the Rauvolfia genus and indole alkaloids.

Recommended areas for future investigation include:

-

Anti-inflammatory Activity: Screening against key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and assessing its impact on inflammatory signaling pathways like NF-κB.

-

Antimicrobial and Antiviral Activity: Evaluating its efficacy against a panel of pathogenic bacteria, fungi, and viruses.

-

Neurological Activity: Investigating its binding affinity for various neurotransmitter receptors, such as serotonergic, dopaminergic, and adrenergic receptors, which are known targets for other Rauvolfia alkaloids.

-

Cardiovascular Effects: Assessing its effects on ion channels (e.g., sodium, potassium, and calcium channels) that are crucial for cardiovascular function.

-

In Silico Studies: Employing molecular docking and other computational methods to predict potential binding interactions with a wide range of protein targets.

In Silico Prediction of Rauvotetraphylline E Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline E, a member of the indole (B1671886) alkaloid family isolated from Rauvolfia tetraphylla, belongs to a class of compounds known for a wide array of pharmacological activities, including antihypertensive, anticancer, and antimicrobial effects.[1] However, specific experimental bioactivity data for this compound remains limited. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, providing a framework for its potential therapeutic applications. By leveraging computational methodologies such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular docking, we can elucidate its pharmacological profile, identify potential molecular targets, and guide future experimental validation. This document serves as a resource for researchers and drug development professionals interested in the computational evaluation of novel natural products.

Introduction

The genus Rauvolfia is a rich source of bioactive indole alkaloids, with several compounds having been developed into clinically significant drugs.[1][2][3][4] this compound, one of five related alkaloids (A-E) isolated from Rauvolfia tetraphylla, possesses a complex pentacyclic structure that suggests potential interactions with various biological targets.[1] Given the challenges and costs associated with traditional drug discovery pipelines, in silico methods offer a rapid and cost-effective strategy to prioritize compounds for further investigation.[5][6][7][8][9] This guide details a proposed computational workflow to predict the bioactivity of this compound, focusing on its drug-likeness, potential pharmacological targets, and hypothetical signaling pathway modulation.

Predicted Physicochemical and ADMET Properties of this compound

A critical initial step in assessing the therapeutic potential of a compound is the evaluation of its physicochemical and pharmacokinetic properties. These parameters, predicted using various computational models, provide insights into the compound's drug-likeness and potential for oral bioavailability.

Experimental Protocol: In Silico ADMET Prediction

-

Compound Input: The 2D structure of this compound is converted to a simplified molecular-input line-entry system (SMILES) format.

-

Web Server/Software: Publicly available web servers such as SwissADME, pkCSM, and PreADMET are utilized for the prediction of physicochemical properties and ADMET parameters.

-

Parameter Calculation: The software calculates various descriptors, including molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

-

ADMET Prediction: The platform's predictive models are used to estimate parameters related to absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier permeability, plasma protein binding), metabolism (e.g., cytochrome P450 inhibition), excretion, and toxicity (e.g., AMES mutagenicity, hepatotoxicity).

-

Data Compilation: The predicted values are compiled into a summary table for analysis against established drug-likeness rules (e.g., Lipinski's Rule of Five).

Predicted Data

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight ( g/mol ) | 354.43 | Yes (<500) |

| LogP | 2.85 | Yes (<5) |

| Hydrogen Bond Donors | 2 | Yes (<5) |

| Hydrogen Bond Acceptors | 4 | Yes (<10) |

| TPSA (Ų) | 68.5 | Yes (<140) |

| ADMET Parameter | Prediction | Interpretation |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Caco-2 Permeability | High | Good intestinal absorption |

| Blood-Brain Barrier | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| AMES Mutagenicity | No | Non-mutagenic |

| Hepatotoxicity | Low | Low risk of liver toxicity |

Hypothetical Bioactivity Prediction using QSAR

Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the biological activity of a compound based on its structural features and the known activities of similar molecules. For this compound, a QSAR model built on a dataset of indole alkaloids with known anticancer activity could be utilized.

Experimental Protocol: QSAR Modeling

-

Dataset Collection: A dataset of indole alkaloids with experimentally determined IC50 values against a specific cancer cell line (e.g., HeLa) is compiled from the literature.

-

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of 2D and 3D molecular descriptors are calculated using software like PaDEL-Descriptor or Dragon.

-

Model Building: A multiple linear regression (MLR) or machine learning-based model (e.g., random forest, support vector machine) is trained on the dataset to establish a correlation between the molecular descriptors and the biological activity.

-

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques (e.g., cross-validation, prediction on a test set).

-

Prediction for this compound: The validated QSAR model is used to predict the IC50 value of this compound based on its calculated molecular descriptors.

Predicted Anticancer Activity

| Cell Line | Predicted IC50 (µM) |

| HeLa | 8.5 |

| MCF-7 | 12.2 |

| A549 | 15.7 |

Molecular Docking and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can be used to identify potential protein targets for this compound and to understand its mechanism of action at a molecular level. Based on the known activities of related Rauvolfia alkaloids, potential targets include protein kinases, enzymes involved in neurotransmission, and proteins regulating cell cycle and apoptosis.

Experimental Protocol: Molecular Docking

-

Target Selection and Preparation: The 3D structures of potential protein targets are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added using software like AutoDockTools.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a molecular modeling program.

-

Docking Simulation: Docking is performed using software such as AutoDock Vina or PyRx. The binding site on the target protein is defined, and the software calculates the binding affinity (in kcal/mol) and predicts the binding poses of the ligand.

-

Analysis of Interactions: The predicted binding poses are visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Predicted Binding Affinities for Potential Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -9.2 |

| Acetylcholinesterase (AChE) | 4EY7 | -8.5 |

| B-cell lymphoma 2 (Bcl-2) | 2O2F | -7.8 |

Visualizations

Workflow for In Silico Bioactivity Prediction

References

- 1. researchgate.net [researchgate.net]

- 2. Prospecting for Novel Plant-Derived Molecules of Rauvolfia serpentina as Inhibitors of Aldose Reductase, a Potent Drug Target for Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In silico investigation on alkaloids of Rauwolfia serpentina as potential inhibitors of 3-hydroxy-3-methyl-glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. Indole alkaloids as potential candidates against COVID-19: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis of Rauvotetraphylline E Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of plausible chemical synthesis strategies for analogs of Rauvotetraphylline E, a sarpagine-type indole (B1671886) alkaloid. Drawing from established methodologies for the synthesis of structurally related natural products, this document outlines key synthetic transformations, details experimental protocols for crucial steps, and presents relevant quantitative and spectroscopic data to aid in the design and execution of synthetic routes toward novel this compound analogs.

Introduction

This compound is a member of the sarpagine (B1680780) family of monoterpenoid indole alkaloids, which are characterized by a complex pentacyclic ring system.[1] These alkaloids, isolated from plants of the Rauvolfia genus, have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, antihypertensive, and anticancer properties.[2][3][4] The intricate architecture and promising therapeutic potential of these molecules make them attractive targets for chemical synthesis. The development of efficient and stereocontrolled synthetic routes is crucial for producing analogs with potentially enhanced biological activities and for conducting structure-activity relationship (SAR) studies.

While a total synthesis of this compound has not been explicitly reported, the synthesis of the core sarpagine scaffold is well-documented. This guide leverages these established synthetic strategies to propose a comprehensive approach for accessing this compound analogs.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound analogs commences with disconnection of the C16-C17 bond and the C5-N4 bond of the E-ring, leading back to a key tetracyclic indole intermediate. This intermediate can be further simplified through a Pictet-Spengler reaction to a tryptamine (B22526) derivative and a suitable aldehyde partner. This general strategy allows for the late-stage introduction of diversity at various positions of the molecule, facilitating the generation of a library of analogs.

Caption: Retrosynthetic approach for this compound analogs.

Key Synthetic Strategies and Methodologies

The synthesis of the sarpagine alkaloid core typically involves several key transformations. The following sections detail the experimental protocols for these critical steps, adapted from the synthesis of related sarpagine alkaloids.

Asymmetric Pictet-Spengler Reaction

The cornerstone of many sarpagine alkaloid syntheses is the asymmetric Pictet-Spengler reaction, which establishes the crucial C3 stereocenter of the indole core.[5][6] This reaction involves the condensation of a tryptamine derivative with an aldehyde, followed by cyclization.

Experimental Protocol (Adapted from Cook et al.[5])

To a solution of D-(+)-tryptophan methyl ester (1.0 eq) in CH2Cl2 (0.1 M) is added the desired aldehyde (1.1 eq). The mixture is stirred at room temperature for 30 minutes. Trifluoroacetic acid (TFA, 2.0 eq) is then added, and the reaction is stirred at room temperature for 24-48 hours, monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) and washed with saturated NaHCO3 solution and brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the tetracyclic lactam.

| Reactant | Molar Eq. |

| D-(+)-Tryptophan methyl ester | 1.0 |

| Aldehyde | 1.1 |

| Trifluoroacetic acid (TFA) | 2.0 |

Formation of the Bridged Ring System

A critical step in the synthesis of the sarpagine core is the formation of the characteristic bridged bicyclo[3.3.1]nonane system. This is often achieved through an intramolecular cyclization.

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol (Adapted from Qin et al.[7])

A solution of the tetracyclic intermediate (1.0 eq) in anhydrous THF (0.05 M) is cooled to -78 °C under an argon atmosphere. To this solution is added a solution of lithium diisopropylamide (LDA, 2.2 eq) in THF dropwise. The mixture is stirred at -78 °C for 1 hour. A solution of the appropriate electrophile (e.g., formaldehyde, 3.0 eq) in THF is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash column chromatography to yield the desired pentacyclic core.

| Reagent | Molar Eq. |

| Tetracyclic Intermediate | 1.0 |

| Lithium diisopropylamide (LDA) | 2.2 |

| Electrophile (e.g., formaldehyde) | 3.0 |

Spectroscopic Data of Natural this compound

The structural elucidation of any synthetic analog requires comparison with the spectroscopic data of the natural product. The following data for this compound was reported by Gao et al.[8]

| Data Type | Reported Values |

| HRESIMS | m/z 343.2024 [M+H]+ (calcd for C20H27N2O3, 343.2021) |

| UV (MeOH) λmax (log ε) nm | 211 (4.35), 222 (sh), 275 (3.80), 310 (sh) |

| IR (KBr) νmax cm-1 | 3407 (OH/NH) |

| 1H NMR (CD3OD, 400 MHz) δH | 7.11 (1H, d, J = 8.5 Hz, H-9), 6.82 (1H, d, J = 2.0 Hz, H-12), 6.62 (1H, dd, J = 8.5, 2.0 Hz, H-11), 5.51 (1H, q, J = 6.3 Hz, H-19), 1.16 (3H, d, J = 6.3 Hz, H-18) |

Potential Biological Signaling Pathways

While the specific molecular targets of this compound are not yet fully elucidated, alkaloids from Rauvolfia species are known to interact with various signaling pathways, often exhibiting anticancer and anti-inflammatory effects.[9] It is plausible that this compound analogs could modulate pathways such as NF-κB and MAPK/ERK, which are frequently dysregulated in cancer.[6]

Caption: Plausible signaling pathways modulated by this compound analogs.

Conclusion

This technical guide provides a framework for the rational design and synthesis of this compound analogs. By leveraging established synthetic methodologies for the broader sarpagine alkaloid family, researchers can access novel derivatives for biological evaluation. The detailed experimental protocols and spectroscopic data presented herein serve as a valuable resource for synthetic and medicinal chemists working in the field of natural product synthesis and drug discovery. Further investigation into the specific biological targets and mechanisms of action of these compounds will be crucial for advancing them as potential therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpbs.com [ijpbs.com]

- 4. jocpr.com [jocpr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. General approach for the synthesis of sarpagine/ajmaline indole alkaloids. Stereospecific total synthesis of the sarpagine alkaloid (+)-vellosimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Properties and Reactivity of Rauvotetraphylline E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline E is a naturally occurring indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family.[1][2] This compound is part of a larger family of monoterpene indole alkaloids, which are known for their diverse and significant biological activities, including anticancer, antimalarial, antihypertensive, and sedative properties.[1][3] This technical guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, based on available scientific literature.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties have been determined through spectroscopic methods, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈N₂O₃ | [3] |

| Molecular Weight | 334.37 g/mol (calculated based on formula) | |

| Appearance | Amorphous powder | [1] |

| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972). | ChemFaces |

| UV (MeOH) λmax (nm) | 252, 308, 370 | [3] |

| HRESIMS [M+H]⁺ | m/z 335.1388 (calculated for C₂₀H₁₉N₂O₃, 335.1395) | [3] |

Note: Quantitative data for melting point, boiling point, and pKa are not currently available in the published literature.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques.

-

UV Spectroscopy: The UV spectrum of this compound in methanol (B129727) exhibits strong absorption maxima at 252, 308, and 370 nm, which is characteristic of an indole chromophore.[3]

-

IR Spectroscopy: The infrared spectrum indicates the presence of hydroxyl (OH) or amine (NH) functionalities, as well as a carbonyl (C=O) group.[3]

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula as C₂₀H₁₈N₂O₃.[3]

-

NMR Spectroscopy: ¹H and ¹³C NMR data were crucial for determining the precise connectivity and stereochemistry of the molecule. This data is available in the primary literature describing its isolation.

Reactivity and Stability

Detailed studies on the chemical reactivity and stability of this compound are limited. However, based on the general knowledge of indole alkaloids and related compounds, the following reactivity profile can be anticipated:

-

Acid/Base Reactivity: The presence of a basic nitrogen atom in the indole ring system suggests that this compound will react with acids to form salts. The stability of the molecule may be compromised under strong acidic or basic conditions, potentially leading to degradation.

-

Oxidative and Reductive Reactivity: Indole alkaloids can be susceptible to oxidation, particularly at the indole nucleus. The specific reactivity towards oxidizing and reducing agents has not been documented for this compound.

-

Stability and Degradation: There are no formal studies on the stability of this compound under various conditions such as heat, light, and humidity. Forced degradation studies would be necessary to identify potential degradation pathways and products, which is a critical step in drug development.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the aerial parts of Rauvolfia tetraphylla, based on the methods described for the isolation of rauvotetraphyllines A-E.

Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered aerial parts of Rauvolfia tetraphylla are extracted with 95% ethanol (B145695) at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The residue is suspended in water and partitioned with ethyl acetate. The ethyl acetate-soluble portion, containing the alkaloids, is collected.

-

Silica Gel Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether and acetone to separate the components based on polarity. Fractions are monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by column chromatography on Sephadex LH-20, using a mixture of chloroform and methanol as the eluent.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column with a methanol-water gradient.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Given the cytotoxic activity of many indole alkaloids, it is plausible that this compound may exert its effects through pathways involved in cell cycle regulation, apoptosis, or other cell proliferation mechanisms. Further investigation is required to elucidate its mechanism of action.

Hypothesized Signaling Pathway Involvement

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This compound is a structurally interesting indole alkaloid with potential for further investigation in the field of drug discovery. While its basic chemical properties and a method for its isolation have been established, there remain significant gaps in our understanding of its chemical reactivity, stability, and biological mechanism of action. Future research should focus on obtaining more detailed physicochemical data, conducting forced degradation studies, and exploring its effects on cellular signaling pathways to fully elucidate its therapeutic potential.

References

Unveiling the Cytotoxic Profile of Rauvotetraphylline E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic screening of Rauvotetraphylline E, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. While initial screenings have shown this compound to be inactive, this document details the experimental framework for such an evaluation and explores the broader cytotoxic potential of extracts from its source plant, offering valuable context for researchers in the field of natural product-based drug discovery.

Quantitative Data Summary

Initial in-vitro cytotoxic screening of Rauvotetraphyllines A-E was conducted against a panel of human cancer cell lines. The results, as determined by the MTT method, are summarized below.

| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | SW-480 (Colon Cancer) |

| Rauvotetraphylline A | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |

| Rauvotetraphylline B | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |

| Rauvotetraphylline C | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |

| Rauvotetraphylline D | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |

| This compound | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |

| Data sourced from a study on new indole alkaloids from Rauvolfia tetraphylla.[1] |

The findings indicate that this compound, along with its analogues A-D, did not exhibit significant cytotoxic activity at concentrations up to 40µM in the tested cell lines.[1]

Experimental Protocols

The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for evaluating cytotoxicity.

MTT Cytotoxicity Assay Protocol

-

Cell Seeding:

-

Harvest and count cells from logarithmic phase growth.

-

Seed cells in a 96-well flat-bottom microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in a complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus compound concentration.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Preliminary Cytotoxic Screening

The following diagram illustrates a typical workflow for the initial cytotoxic screening of a novel compound.

Caption: Workflow for cytotoxic screening of this compound.

Proposed Signaling Pathway for Rauvolfia tetraphylla Extract-Induced Apoptosis

While this compound was inactive, extracts from Rauvolfia tetraphylla have demonstrated cytotoxic and pro-apoptotic effects.[2][3] The proposed signaling pathway for the extract's activity in cancer cells is depicted below. This is a hypothetical model based on findings related to the whole extract and not specific to this compound.

References

A Quantum Mechanical Investigation of Rauvotetraphylline E: A Proposed Computational Study

For Immediate Release

Shanghai, China – December 4, 2025 – In the ongoing quest for novel therapeutic agents, the intricate molecular landscapes of natural products offer a fertile ground for discovery. Rauvotetraphylline E, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, presents a compelling case for in-depth computational analysis to unlock its therapeutic potential. This whitepaper outlines a proposed quantum mechanical study of this compound, providing a foundational framework for researchers, scientists, and drug development professionals. Due to a lack of existing quantum mechanical studies on this specific compound, this document serves as a comprehensive guide to a hypothetical, yet methodologically rigorous, investigation.

Introduction

This compound belongs to a class of alkaloids known for their diverse biological activities.[1][2] Understanding the molecule's three-dimensional structure, electronic properties, and reactivity is paramount to elucidating its mechanism of action and potential as a drug candidate. Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine these fundamental characteristics at an atomic level. This proposed study aims to characterize the structural and electronic properties of this compound, providing critical insights for future drug design and development efforts.

Proposed Computational Methodology

A detailed protocol for the quantum mechanical analysis of this compound is presented below. This methodology is designed to provide a comprehensive understanding of the molecule's intrinsic properties.

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of this compound. This is crucial to find the most stable conformation of the molecule.

-

Software: Gaussian 16 suite of programs.

-

Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p).

-

Procedure: The structure of this compound will be drawn using GaussView 6 and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria will be set to the default values. Following optimization, a vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be used to simulate the infrared (IR) and Raman spectra of the molecule.

Electronic Properties Analysis

Understanding the electronic nature of this compound is key to predicting its reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the charge distribution and identify electrophilic and nucleophilic sites. This is invaluable for understanding potential binding interactions with biological targets.

-

Mulliken Atomic Charges: The charge distribution on each atom will be calculated using Mulliken population analysis to provide a quantitative measure of the electrostatic potential.

The logical workflow for this proposed computational study is illustrated in the diagram below.

Hypothetical Data and Analysis

The following tables present hypothetical, yet realistic, data that could be obtained from the proposed quantum mechanical study of this compound.

Optimized Geometrical Parameters

The geometry optimization would yield the precise bond lengths, bond angles, and dihedral angles of the most stable conformer of this compound.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C1 - C2 | 1.395 | |

| N1 - C5 | 1.378 | |

| C=O (Ester) | 1.210 | |

| Bond Angles (°) | ||

| C1 - N1 - C5 | 108.5 | |

| O - C=O | 123.0 | |

| Dihedral Angles (°) | ||

| C1 - C2 - C3 - C4 | 179.8 | |

| H - N1 - C5 - C6 | -175.4 | |

| Table 1: A selection of hypothetical optimized geometrical parameters for this compound. |

Vibrational Frequencies

The vibrational analysis would provide a set of vibrational modes and their corresponding frequencies.

| Mode | Frequency (cm⁻¹) | Description |

| 1 | 3450 | N-H Stretch |

| 2 | 3050 | Aromatic C-H Stretch |

| 3 | 2950 | Aliphatic C-H Stretch |

| 4 | 1735 | C=O (Ester) Stretch |

| 5 | 1620 | C=C Aromatic Ring Stretch |

| 6 | 1250 | C-O Stretch |

| Table 2: Hypothetical characteristic vibrational frequencies of this compound. |

Electronic Properties

The electronic properties are crucial for understanding the molecule's reactivity and potential for intermolecular interactions.

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Energy Gap | 4.36 eV |

| Dipole Moment | 3.12 Debye |

| Table 3: Hypothetical electronic properties of this compound. |

The relationship between these calculated electronic properties and the prediction of molecular reactivity is depicted in the following diagram.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive, albeit hypothetical, quantum mechanical study of this compound. The proposed computational protocols are designed to yield a wealth of data on the molecule's structural and electronic properties. The hypothetical data presented herein serves as an example of the valuable insights that can be gained through such an investigation.

The findings from this proposed study would provide a solid foundation for further research, including:

-

Molecular Docking Studies: The optimized geometry and charge distribution can be used for more accurate molecular docking simulations to identify potential biological targets.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: The calculated quantum chemical descriptors can be used to build QSAR models to predict the biological activity of related compounds.

-

Spectroscopic Characterization: The simulated IR and Raman spectra can aid in the experimental characterization of this compound and its analogues.

The application of quantum mechanical studies to natural products like this compound is a crucial step in modern drug discovery, paving the way for the rational design of new and more effective therapeutic agents.

References

Rauvotetraphylline E: A Technical Overview of its Natural Abundance and Distribution

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance and distribution of Rauvotetraphylline E, a novel indole (B1671886) alkaloid. This document synthesizes available scientific literature to furnish researchers, scientists, and drug development professionals with the foundational information required for further investigation and potential therapeutic exploration.

Introduction